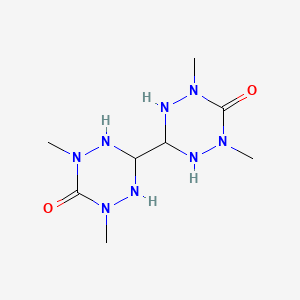
(3,3'-Bi-1,2,4,5-tetrazine)-6,6'(1H,1'H)-dione, octahydro-1,1',5,5'-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione, octahydro-1,1’,5,5’-tetramethyl- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bi-tetrazine core with octahydro and tetramethyl substitutions, making it a subject of interest for researchers in chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione, octahydro-1,1’,5,5’-tetramethyl- typically involves multi-step organic reactions. The process begins with the preparation of the tetrazine core, followed by the introduction of octahydro and tetramethyl groups. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate the formation of the tetrazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired modification of the tetrazine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, electrophiles, various solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce partially or fully reduced tetrazine derivatives.
Aplicaciones Científicas De Investigación
(3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione, octahydro-1,1’,5,5’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione, octahydro-1,1’,5,5’-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
(3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione: A related compound with a similar tetrazine core but lacking the octahydro and tetramethyl substitutions.
1,2,4,5-Tetrazine derivatives: Compounds with variations in the substitution pattern on the tetrazine ring.
Uniqueness: The uniqueness of (3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione, octahydro-1,1’,5,5’-tetramethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields of research and industry.
Propiedades
Número CAS |
87774-20-7 |
|---|---|
Fórmula molecular |
C8H18N8O2 |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
6-(1,5-dimethyl-6-oxo-1,2,4,5-tetrazinan-3-yl)-2,4-dimethyl-1,2,4,5-tetrazinan-3-one |
InChI |
InChI=1S/C8H18N8O2/c1-13-7(17)14(2)10-5(9-13)6-11-15(3)8(18)16(4)12-6/h5-6,9-12H,1-4H3 |
Clave InChI |
LIHUMEUDJCOHRH-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)N(NC(N1)C2NN(C(=O)N(N2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















